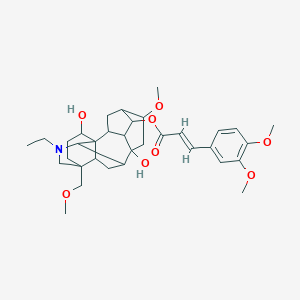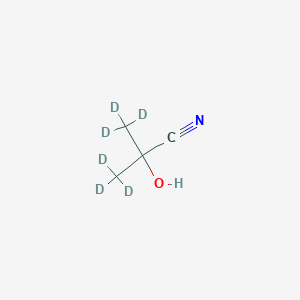
N-Acetyl-3-acetoxy-5-phenylpyrrole
Overview
Description
Mechanism of Action
Target of Action
N-Acetyl-3-acetoxy-5-phenylpyrrole (NAPAP) is primarily used as a fluorescent dye . Its primary targets are the biomarkers used for the diagnosis of urinary tract infections .
Mode of Action
NAPAP interacts with its targets by binding to them and emitting fluorescence. This fluorescence can be detected and used to identify the presence of urinary tract infections .
Biochemical Pathways
It is known that it is used in the preparation methods of urinalysis and can be used to detect nitrite in urine .
Pharmacokinetics
It is known that napap is soluble in chloroform, dichloromethane, and methanol .
Result of Action
The molecular and cellular effects of NAPAP’s action primarily involve its role as a fluorescent dye. When bound to its targets, NAPAP emits fluorescence that can be detected and used to diagnose urinary tract infections .
Action Environment
The action, efficacy, and stability of NAPAP can be influenced by various environmental factors. For instance, its solubility in different solvents suggests that its action may be influenced by the chemical environment . Additionally, it is recommended to store NAPAP at -20° C, suggesting that temperature can also affect its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-3-acetoxy-5-phenylpyrrole typically involves the acetylation of 3-hydroxy-5-phenylpyrrole. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process . The reaction is carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-3-acetoxy-5-phenylpyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the acetoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of pyrrole, such as ketones, alcohols, and substituted pyrroles .
Scientific Research Applications
N-Acetyl-3-acetoxy-5-phenylpyrrole has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-3-hydroxy-5-phenylpyrrole: This compound is similar in structure but lacks the acetoxy group.
N-Acetyl-3-methoxy-5-phenylpyrrole: It has a methoxy group instead of an acetoxy group.
N-Acetyl-3-chloro-5-phenylpyrrole: This compound contains a chloro group in place of the acetoxy group.
Uniqueness
N-Acetyl-3-acetoxy-5-phenylpyrrole is unique due to its specific acetoxy group, which enhances its reactivity and binding properties. This makes it particularly useful in applications requiring high specificity and sensitivity .
Properties
IUPAC Name |
(1-acetyl-5-phenylpyrrol-3-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-10(16)15-9-13(18-11(2)17)8-14(15)12-6-4-3-5-7-12/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSITCBIIIHVSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C=C1C2=CC=CC=C2)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00549424 | |
| Record name | 1-Acetyl-5-phenyl-1H-pyrrol-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00549424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100750-39-8 | |
| Record name | 1-Acetyl-5-phenyl-1H-pyrrol-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00549424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















